molecular formula C8H6BrF2NO3 B3006923 1-Bromo-4-(difluoromethyl)-5-methoxy-2-nitrobenzene CAS No. 2091726-85-9

1-Bromo-4-(difluoromethyl)-5-methoxy-2-nitrobenzene

Cat. No.: B3006923
CAS No.: 2091726-85-9
M. Wt: 282.041
InChI Key: KPEQCWMNVCRTCV-UHFFFAOYSA-N
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Description

1-Bromo-4-(difluoromethyl)-5-methoxy-2-nitrobenzene is an organic compound with the molecular formula C8H6BrF2NO3. This compound is characterized by the presence of bromine, difluoromethyl, methoxy, and nitro functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(difluoromethyl)-5-methoxy-2-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Difluoromethylation: The addition of a difluoromethyl group.

    Nitration: The addition of a nitro group.

Each of these steps requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide for bromination, difluoromethylating agents for difluoromethylation, methanol or sodium methoxide for methoxylation, and nitric acid or a nitrating mixture for nitration.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(difluoromethyl)-5-methoxy-2-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst or metal hydrides.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Substitution: Formation of 1-(difluoromethyl)-5-methoxy-2-nitrobenzene derivatives.

    Reduction: Formation of 1-Bromo-4-(difluoromethyl)-5-methoxy-2-aminobenzene.

    Oxidation: Formation of 1-Bromo-4-(difluoromethyl)-5-carboxy-2-nitrobenzene.

Scientific Research Applications

1-Bromo-4-(difluoromethyl)-5-methoxy-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(difluoromethyl)-5-methoxy-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, the difluoromethyl group can influence lipophilicity, the methoxy group can engage in hydrogen bonding, and the nitro group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(difluoromethoxy)benzene: Similar structure but with a difluoromethoxy group instead of a difluoromethyl group.

    1-Bromo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a difluoromethyl group.

    1-Bromo-4-(methoxy)benzene: Lacks the difluoromethyl and nitro groups.

Uniqueness

1-Bromo-4-(difluoromethyl)-5-methoxy-2-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both difluoromethyl and nitro groups makes it particularly valuable in the synthesis of compounds with specific electronic and steric properties.

Properties

IUPAC Name

1-bromo-4-(difluoromethyl)-5-methoxy-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO3/c1-15-7-3-5(9)6(12(13)14)2-4(7)8(10)11/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEQCWMNVCRTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(F)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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